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Compound of Interest

Compound Name:
1-Methyl-2-oxo-1,2-

dihydropyridine-4-carboxamide

Cat. No.: B1363393 Get Quote

An In-Depth Technical Guide to the Theoretical Properties of 1-Methyl-2-oxo-1,2-
dihydropyridine-4-carboxamide

Executive Summary
This technical guide provides a comprehensive theoretical analysis of 1-Methyl-2-oxo-1,2-
dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry

and materials science. Given the limited availability of experimental data, this document

focuses on its predicted physicochemical properties, theoretical spectroscopic profile, and a

detailed workflow for its computational characterization. The guide is intended for researchers,

scientists, and drug development professionals, offering foundational data and methodologies

to facilitate further investigation and application of this molecule.

Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular

identity and structure. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a derivative of

a pyridone core, a scaffold present in numerous biologically active compounds.

Chemical Identifiers
A summary of the key identifiers for this compound is presented below, providing a

standardized basis for its reference in databases and literature.
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Property Value Source

CAS Number 6433-99-4 [1]

Molecular Formula C₇H₈N₂O₂ [1]

Molecular Weight 152.15 g/mol [1]

Canonical SMILES CN1C=CC(=CC1=O)C(=O)N [1]

InChI

InChI=1S/C7H8N2O2/c1-9-3-

2-5(7(8)11)4-6(9)10/h2-

4H,1H3,(H2,8,11)

[1]

Two-Dimensional Structure
The structural arrangement of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is

depicted below. The molecule consists of a central 1,2-dihydropyridin-2-one ring, substituted

with a methyl group on the nitrogen atom (N1) and a carboxamide group at the C4 position.

2D Structure of the Topic Compound

Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial

estimates of a molecule's physicochemical properties. These parameters are crucial for

predicting its behavior in various environments, including its potential ADME (Absorption,

Distribution, Metabolism, and Excretion) profile in a drug development context.
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Computed Property Predicted Value Description

XLogP3 -1.1

A measure of lipophilicity. The

negative value suggests high

hydrophilicity.

Hydrogen Bond Donors 1

The primary amide (-NH₂)

group can donate a hydrogen

bond.

Hydrogen Bond Acceptors 3

The two carbonyl oxygens and

the ring nitrogen can accept

hydrogen bonds.

Rotatable Bond Count 1

The C-C bond between the

ring and the carboxamide

group allows for rotation.

Topological Polar Surface Area

(TPSA)
67.9 Å²

Indicates the surface area

occupied by polar atoms,

suggesting good potential for

cell membrane permeability.

Note: These properties are computationally derived and await experimental validation.

Theoretical Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. Based on the known functional

groups of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, the following spectral

characteristics are anticipated.

Proton NMR (¹H NMR)
Amide Protons (-CONH₂): A broad singlet is expected around 7.0-8.5 ppm, which may

exchange with D₂O.

Aromatic/Vinyl Protons: Three distinct signals are expected for the protons on the pyridone

ring, likely appearing as doublets or singlets in the 6.0-8.0 ppm range.
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N-Methyl Protons (-NCH₃): A sharp singlet corresponding to the three methyl protons is

anticipated around 3.5-4.0 ppm.

Carbon-13 NMR (¹³C NMR)
Carbonyl Carbons (C=O): Two signals are expected in the downfield region (160-180 ppm)

for the ring and amide carbonyls.

Ring Carbons: Four signals are expected for the sp² hybridized carbons of the pyridone ring,

typically in the 100-150 ppm range.

N-Methyl Carbon (-NCH₃): A signal in the aliphatic region, likely around 30-40 ppm.

Infrared (IR) Spectroscopy
N-H Stretch: A pair of sharp peaks around 3200-3400 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amide N-H bonds.

C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl C-H bonds.

C=O Stretch: Strong, sharp absorptions are expected around 1650-1700 cm⁻¹ for the two

carbonyl groups.

N-H Bend: A band around 1600-1650 cm⁻¹ from the amide N-H bending vibration.

Computational Chemistry Workflow for In-Depth
Analysis
To move beyond basic predictions and gain a deeper understanding of the molecule's

electronic structure and reactivity, a robust computational chemistry workflow is necessary.

Density Functional Theory (DFT) is the methodology of choice for this purpose, offering an

excellent balance of accuracy and computational cost.

Rationale for Computational Analysis
The objective is to model the molecule's ground state geometry, electronic distribution, and

orbital energies. This information is invaluable for predicting reactivity, stability, and potential
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intermolecular interactions. A functional like B3LYP combined with a basis set such as 6-

31G(d,p) provides a reliable standard for this class of organic molecules.

Recommended Computational Protocol
This protocol outlines the standard steps for a thorough theoretical characterization.

Initial Structure Generation:

Construct the 3D coordinates of the molecule using a molecular builder.

Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like

MMFF94) to obtain a reasonable starting geometry.

Geometry Optimization:

Objective: To find the lowest energy conformation of the molecule.

Method: Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)).

Validation: Confirm that the optimization has converged to a true energy minimum by

performing a frequency calculation. The absence of imaginary frequencies indicates a

stable structure.

Frontier Molecular Orbital (FMO) Analysis:

Objective: To understand the molecule's electronic properties and kinetic stability.

Method: From the optimized geometry, calculate the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A

smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates

likely sites for electron donation (HOMO) and acceptance (LUMO).

Molecular Electrostatic Potential (MEP) Mapping:
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Objective: To visualize the charge distribution and predict sites for electrophilic and

nucleophilic attack.

Method: Calculate the MEP and map it onto the molecule's electron density surface.

Interpretation: Red regions (negative potential) indicate electron-rich areas, susceptible to

electrophilic attack. Blue regions (positive potential) indicate electron-deficient areas,

susceptible to nucleophilic attack.

The following diagram illustrates this proposed workflow.
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Input Generation

DFT Calculations (B3LYP/6-31G(d,p))

Property Analysis

Outputs

1. 3D Structure Generation

2. Molecular Mechanics Optimization

3. Geometry Optimization

4. Frequency Calculation

Confirm minimum energy

5. FMO Analysis (HOMO/LUMO) 6. MEP Mapping

Reactivity ProfileKinetic Stability Intermolecular Interactions

Click to download full resolution via product page

Computational Chemistry Workflow

Conclusion
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1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide presents a hydrophilic scaffold with

multiple sites for hydrogen bonding. While experimental characterization remains a crucial next

step, the theoretical and computational data outlined in this guide provide a robust foundation

for future research. The proposed computational workflow offers a clear path to elucidating its

electronic structure and reactivity profile, which can accelerate its evaluation in drug discovery

programs and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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